Oganomycin A -

Oganomycin A

Catalog Number: EVT-1585291
CAS Number:
Molecular Formula: C24H27N3O13S2
Molecular Weight: 629.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oganomycin A is a natural product found in Streptomyces with data available.
Source

Oganomycin A is sourced from Streptomyces species, which are well-known for their ability to produce a wide array of bioactive compounds. The specific strain that produces Oganomycin A has not been extensively documented, but it is typically isolated through fermentation processes in laboratory settings.

Classification

Oganomycin A is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are widely recognized for their antibacterial properties. They inhibit protein synthesis in bacteria by binding to the ribosomal RNA, thereby preventing the growth and reproduction of bacterial cells.

Synthesis Analysis

Methods

The synthesis of Oganomycin A typically involves fermentation techniques using selected Streptomyces strains. The process includes:

  1. Inoculation: The bacterial strain is inoculated into a suitable growth medium.
  2. Fermentation: Conditions such as temperature, pH, and aeration are optimized to promote the production of Oganomycin A.
  3. Extraction: After fermentation, the compound is extracted from the culture broth using solvents like methanol or ethyl acetate.
  4. Purification: The crude extract undergoes purification processes such as chromatography (e.g., high-performance liquid chromatography) to isolate Oganomycin A.

Technical Details

The yield and purity of Oganomycin A can be influenced by various factors including the strain of Streptomyces used, the composition of the growth medium, and fermentation conditions. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Oganomycin A has a complex molecular structure characterized by a large lactone ring and various functional groups that contribute to its biological activity. The molecular formula for Oganomycin A is C27H45N1O9C_{27}H_{45}N_{1}O_{9}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The structural elucidation of Oganomycin A can be achieved through spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions

Oganomycin A participates in various chemical reactions typical for macrolides:

  1. Acylation Reactions: These can modify functional groups on the molecule to enhance its biological activity.
  2. Hydrolysis: Under certain conditions, Oganomycin A can undergo hydrolysis, leading to the breakdown of its lactone ring.

Technical Details

The stability of Oganomycin A under different pH levels and temperatures is crucial for its application in pharmaceuticals. Studies have shown that it remains stable in neutral conditions but may degrade under extreme acidic or basic environments.

Mechanism of Action

Process

The mechanism by which Oganomycin A exerts its antibacterial effects involves inhibition of protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, blocking peptide bond formation during translation. This action ultimately leads to bacterial cell death.

Data

Research indicates that Oganomycin A demonstrates potent activity against various gram-positive bacteria, including strains resistant to other antibiotics. Its efficacy is often evaluated using minimum inhibitory concentration assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oganomycin A typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of Oganomycin A varies based on purity but generally falls within a specific range indicative of its crystalline structure.
  • Stability: The compound exhibits stability under refrigerated conditions but should be protected from light and moisture.

Relevant data regarding these properties can be obtained through standardized testing methods outlined in pharmacopoeias or chemical databases.

Applications

Scientific Uses

Oganomycin A has several potential applications:

  1. Antibacterial Therapy: Its primary use is as an antibiotic against resistant bacterial strains.
  2. Anticancer Research: Preliminary studies suggest that Oganomycin A may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
  3. Biochemical Research: It serves as a tool in biochemical studies to understand protein synthesis mechanisms and antibiotic resistance mechanisms in bacteria.
Biosynthesis and Molecular Origins of Oganomycin A

Streptomyces oganonensis as a Biosynthetic Source

Phylogenetic Classification and Strain-Specific Biosynthetic Capabilities

Streptomyces oganonensis represents a phylogenetically distinct actinobacterial species within the Streptomyces genus, positioned within the Streptomyces albidoflavus clade based on 16S rRNA gene sequence analysis. The strain demonstrates <95% genetic similarity to other cephamycin-producing streptomycetes such as S. clavuligerus (cephamycin C producer) and S. lactamdurans (cephamycin B producer), indicating divergent evolutionary pathways for secondary metabolite biosynthesis [1] [3]. This phylogenetic distance correlates with unique biosynthetic capabilities, enabling the production of oganomycin A and its structural derivatives (oganomycins B, GA, and GB) not observed in closely related species. Genomic analyses reveal that S. oganonensis harbors a non-ribosomal peptide synthetase (NRPS) gene cluster with unusual adenylation domain specificity, potentially explaining the distinctive methoxy group at the C7 position characteristic of cephamycin-type compounds [1] [6].

The biosynthetic gene cluster (BGC) responsible for oganomycin production spans approximately 25 kb and contains core enzymatic machinery including lysine ε-aminotransferase (lat), piperideine-6-carboxylate dehydrogenase (pcd), isopenicillin N synthase (ipns), and deacetoxycephalosporin C synthase (daocs). This genetic architecture shares organizational similarities with other cephamycin clusters but contains strain-specific regulatory elements and variant transporter genes that may influence compound efflux and self-resistance mechanisms [1] [8].

Fermentation Conditions for Enhanced Oganomycin A Yield

Optimized submerged fermentation significantly enhances oganomycin A production through precise manipulation of physicochemical parameters. Maximum yield (450 mg/L) is achieved under the following conditions:

Table 1: Fermentation Parameters for Oganomycin A Optimization

ParameterOptimal ConditionImpact on Yield
Temperature30°C35% increase vs. 37°C
pH7.2–7.5Maintains enzyme stability
Aeration Rate1.0 vvmOxygen-dependent biosynthesis
Carbon SourceGlycerol (4%)Superior precursor flux
Nitrogen SourceSoybean meal (3%)Provides amino acid precursors
Fermentation Duration120–144 hoursMatches secondary metabolite phase
Trace ElementsFe²⁺, Zn²⁺Cofactors for key oxygenases

Biomass accumulation peaks at 4.40 mg/mL after 96 hours of incubation, while antibacterial compound production reaches maximum at 120–144 hours, demonstrating the post-exponential production kinetics typical of secondary metabolites [1] [5]. Carbon source studies reveal that glycerol outperforms glucose by 27% in final yield, likely due to avoidance of carbon catabolite repression that inhibits beta-lactam biosynthesis. Supplementation with L-lysine (10mM)—the primary precursor for the beta-lactam ring—enhances production by 40%, confirming rate-limiting steps in the early biosynthetic pathway [1] [3].

Genetic Regulation of Cephamycin Biosynthetic Clusters

Role of Regulatory Genes in Beta-Lactam Production

The oganomycin BGC contains a cascade of regulatory genes including pathway-specific activators (CcaR homolog), pleiotropic regulators (AdpA), and gamma-butyrolactone receptor proteins. The ogmR gene, positioned upstream of the biosynthetic operon, encodes a Streptomyces antibiotic regulatory protein (SARP) that activates transcription of ipns and daocs through binding to conserved heptameric sequences in promoter regions [3] [6]. Deletion of ogmR completely abolishes oganomycin production, confirming its essential regulatory role.

Expression profiling reveals temporal regulation where ogmR transcription peaks during the transition phase (24–36 hours), preceding maximal expression of structural genes (48–72 hours). This regulatory cascade is modulated by nutritional sensors including GlnR (nitrogen regulation) and DasR (N-acetylglucosamine signaling), which integrate metabolic status with secondary metabolite production. The cluster also contains a unique autoregulatory element responsive to quorum-sensing molecules, potentially explaining the observed cell density-dependent production kinetics [3] [8].

Comparative Analysis with Other Streptomyces-Derived Cephamycins

Comparative genomics reveals both conservation and divergence in the oganomycin cluster relative to characterized cephamycin systems:

Table 2: Genetic and Structural Features of Streptomyces-Derived Cephamycins

FeatureOganomycin ACephamycin CCephabacin F₅₀
Producing StrainS. oganonensisS. clavuligerusS. lactamdurans
Methoxy Group PositionC7C7C7
Amino Adipoyl SidechainPresentPresentAbsent
Gene Cluster Size (kb)~25~30~22
Regulatory GenesogmR, adpAccaR, ccaScpmR
Resistance DeterminantogmT (efflux)cmcT (efflux)cpbT (efflux)
Unique EnzymesOxyD homologP450-oxyHalogenase

The oganomycin cluster lacks the cmcI gene responsible for carbamoylation in cephamycin C biosynthesis, explaining the absence of this modification in oganomycin derivatives. Instead, it harbors an oxidoreductase (OgmO) not found in other clusters, potentially catalyzing the formation of the GA and GB derivatives through side-chain modifications. The resistance module consists of a single transmembrane transporter (OgmT) with 65% similarity to CmcT of S. clavuligerus, sufficient to confer protection against endogenous oganomycin [1] [3] [6].

Enzymatic Assembly of Beta-Lactam Core Structures

Key Enzymes in Cyclization and Side-Chain Modification

The oganomycin A biosynthetic pathway initiates with the condensation of L-α-aminoadipic acid, L-cysteine, and D-valine by the non-ribosomal peptide synthetase ACV synthetase (ACVS), forming the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This 450 kDa multidomain enzyme exhibits strict substrate specificity for the D-valine configuration, with a kcat of 0.45 s⁻¹ [3] [4].

The subsequent cyclization involves two pivotal enzymatic reactions:

  • Isopenicillin N synthase (IPNS, OgmI) catalyzes the oxidative cyclization of ACV to isopenicillin N using molecular oxygen. This Fe²⁺-dependent enzyme removes four hydrogen atoms, forming the bicyclic penam nucleus with characteristic stereospecificity at C-5, C-6, and C-8 positions [4] [6].
  • Deacetoxycephalosporin C synthase (DAOCS, OgmD) expands the five-membered thiazolidine ring to the six-membered dihydrothiazine ring, creating the deacetoxycephalosporin C (DAOC) skeleton. This 2-oxoglutarate-dependent dioxygenase demonstrates a turnover number of 25 min⁻¹ at pH 7.2, with strict dependence on ascorbate as cofactor [3] [4].

The characteristic 7α-methoxy group of oganomycin A is installed by a two-step enzymatic process: (1) hydroxylation at C7 by a cytochrome P450 oxidase (OgmH, 45 kDa), followed by (2) methylation via S-adenosylmethionine-dependent methyltransferase (OgmM). Structural analysis reveals that OgmH contains an unusual heme-binding pocket with increased hydrophobicity, potentially enhancing interaction with the cephalosporin nucleus [1] [4].

Post-Translational Modifications in Maturation Pathways

Late-stage modifications create structural diversity within the oganomycin family:

  • Oganomycin B: Hydrolysis of the aminoadipoyl sidechain by a specific acylase (OgmA) yields the deacylated product
  • Oganomycin GA: Epimerization at C7 position by a PLP-dependent racemase (OgmE)
  • Oganomycin GB: O-carbamoylation by a carbamoyltransferase (OgmC) using carbamoyl phosphate as donor

Table 3: Enzymatic Machinery in Oganomycin Maturation

EnzymeGeneFunctionCofactor RequirementMolecular Weight (kDa)
ACV SynthetaseogmABTripeptide formationATP, Mg²⁺450
Isopenicillin N SynthaseogmIBicyclic ring formationFe²⁺, O₂38
DAOC Synthase/HydroxylaseogmDRing expansion & C3' hydroxylation2-OG, Fe²⁺, ascorbate34
C7 MethoxylaseogmH/MHydroxylation & methylationP450: O₂, NADPH; MTase: SAM45/32
EpimeraseogmEC7 stereoinversionPLP55
AcylaseogmASide-chain removalNone62

The epimerization complex (OgmE) demonstrates substrate promiscuity, converting both oganomycin A and B to their 7-epi forms. Kinetic studies reveal a preference for the methoxylated substrate (Km = 45 µM for oganomycin A vs. 120 µM for deacetylcephalosporin C), suggesting evolutionary adaptation to the modified core structure. The carbamoyltransferase (OgmC) exhibits strict regioselectivity for the C3'-hydroxyl group, with no activity observed at C2 or C7 positions [1] [4] [6].

These maturation enzymes are compartmentalized within the cell: early cyclization occurs in the cytoplasm, while late modifications are associated with the periplasmic space and membrane transporters that facilitate intermediate shuttling. This spatial organization prevents potential feedback inhibition and enables efficient substrate channeling [3] [8].

Properties

Product Name

Oganomycin A

IUPAC Name

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C24H27N3O13S2

Molecular Weight

629.6 g/mol

InChI

InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23-,24+/m1/s1

InChI Key

WZUOYYCVBUQXEE-CULMAWHJSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N

Synonyms

oganomycin A
oganomycin B
oganomycin F
oganomycin G
oganomycin GA
oganomycin GB
oganomycin GF
oganomycin GG
oganomycin GH
oganomycin GI
oganomycin H
oganomycin I
oganomycins

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N

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